![molecular formula C14H15ClN2O4 B1392362 4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid CAS No. 940106-84-3](/img/structure/B1392362.png)
4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid
Overview
Description
The compound “4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid” is also known as (E)-4-[5-(Butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid . It has a CAS Number of 940106-84-3 and a molecular weight of 310.74 . The IUPAC name for this compound is (2E)-4- [5- (butyrylamino)-2-chloroanilino]-4-oxo-2-butenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15ClN2O4/c1-2-3-12(18)16-9-4-5-10(15)11(8-9)17-13(19)6-7-14(20)21/h4-8H,2-3H2,1H3,(H,16,18)(H,17,19)(H,20,21)/b7-6+ . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study by Sayed et al. (2003) explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, for synthesizing new heterocyclic compounds. Some of these compounds showed antimicrobial and antifungal activities.
Analgesic Properties : Research by Koz’minykh et al. (2004) on 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, which are structurally similar, indicated moderate antimicrobial and analgesic activities.
Chemical Properties and Synthesis
Microwave-Assisted Synthesis : Uguen et al. (2021) developed reaction conditions for the synthesis of 4-oxo-2-butenoic acid using microwave-assisted aldol-condensation, highlighting the compound's role as a versatile intermediate for further derivatization (Uguen et al., 2021).
Intramolecular Cyclization : A study by Rubtsov and Zalesov (2003) showed that treating similar 4-aryl-2,4-dioxobutanoic acids with aromatic amines can lead to the formation of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids, which undergo cyclization into N-substituted 5-aryl-3-imino-3H-furan-2-ones.
Biological Activities and Pharmacological Potential
Inhibition of Carbonic Anhydrase Isoenzymes : Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which showed significant enzyme inhibitory activities against human carbonic anhydrase I and II isoenzymes (Oktay et al., 2016).
Antimicrobial Agents : A study by Sah et al. (2014) on related compounds revealed moderate antimicrobial activity against various bacterial and fungal strains.
Synthesis and Structural Analysis
- Structural and Vibrational Studies : Vanasundari et al. (2018) conducted spectroscopic and structural investigations on compounds structurally related to 4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid, providing insights into their vibrational characteristics and molecular docking properties (Vanasundari et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[5-(butanoylamino)-2-chloroanilino]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-2-3-12(18)16-9-4-5-10(15)11(8-9)17-13(19)6-7-14(20)21/h4-8H,2-3H2,1H3,(H,16,18)(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQQOMBALSFWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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